

physical and chemical properties of ((1S,3R)-3-aminocyclopentyl)methanol

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Compound of Interest

Compound Name: ((1S,3R)-3-aminocyclopentyl)methanol

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Technical Guide: ((1S,3R)-3-aminocyclopentyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the chiral amino alcohol, **((1S,3R)-3-aminocyclopentyl)methanol**. This compound is a valuable building block in medicinal chemistry, and a thorough understanding of its characteristics is essential for its effective use in research and development.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of **((1S,3R)-3-aminocyclopentyl)methanol** and its hydrochloride salt is presented below. It is important to note that while some experimental data for related stereoisomers is available, specific experimentally determined values for the (1S,3R) isomer are not widely published. The data presented here is a combination of computed values from reputable chemical databases and available data for closely related analogs.

Table 1: Physical and Chemical Properties of **((1S,3R)-3-aminocyclopentyl)methanol** and its Hydrochloride Salt

Property	((1S,3R)-3-aminocyclopentyl) methanol	((1S,3R)-3-aminocyclopentyl) methanol HCl	Source
Molecular Formula	C ₆ H ₁₃ NO	C ₆ H ₁₄ ClNO	[1][2]
Molecular Weight	115.17 g/mol	151.63 g/mol	[1][2]
CAS Number	1110772-11-6	688810-06-2	[1]
Appearance	Not specified (likely an oil or low-melting solid)	Not specified	
Melting Point	Not available	Not available	
Boiling Point	Not available (Boiling point for (1S,3S) isomer is 197.3 ± 13.0 °C at 760 mmHg)	Not available	
Solubility	Not available	Not available	
pKa (predicted)	Not available	Not available	
LogP (predicted)	-0.2	Not available	[2]
Hydrogen Bond Donor Count	2	3	[1][2]
Hydrogen Bond Acceptor Count	2	2	[1][2]
Rotatable Bond Count	1	1	[1][2]
Topological Polar Surface Area	46.3 Å ²	46.2 Å ²	[1][2]

Synthesis and Purification

Detailed experimental protocols for the synthesis of ((1S,3R)-3-aminocyclopentyl)methanol are not readily available in peer-reviewed literature. However, this compound is frequently used as a key intermediate in the synthesis of more complex molecules, particularly in the field of

medicinal chemistry. Its synthesis is likely described in the supplementary information of patents and medicinal chemistry publications.

A general synthetic approach to this class of compounds often involves the stereoselective reduction of a corresponding cyclopentanone or the ring opening of a suitable epoxide. Purification is typically achieved through standard laboratory techniques such as distillation or column chromatography on silica gel.

Spectroscopic Characterization

While specific spectra for **((1S,3R)-3-aminocyclopentyl)methanol** are not publicly available, the expected spectroscopic features can be predicted based on its structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum would be expected to show a complex pattern of multiplets in the aliphatic region (approximately 1.0-3.5 ppm) corresponding to the cyclopentyl ring protons. A broad singlet corresponding to the amine ($-\text{NH}_2$) protons and another broad singlet for the hydroxyl ($-\text{OH}$) proton would also be anticipated. The chemical shifts of these exchangeable protons would be dependent on the solvent and concentration. The methylene protons of the $-\text{CH}_2\text{OH}$ group would likely appear as a multiplet.
 - ^{13}C NMR: The spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon bearing the hydroxymethyl group would be expected in the 60-70 ppm region, while the carbon attached to the amino group would appear further downfield. The remaining cyclopentyl carbons would resonate in the aliphatic region.
- Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M^+) at $m/z = 115$. Subsequent fragmentation would likely involve the loss of water ($\text{M}-18$), ammonia ($\text{M}-17$), or the hydroxymethyl group ($\text{M}-31$).
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations would be observed around $2850\text{-}3000\text{ cm}^{-1}$. A C-O stretching band would be expected in the $1000\text{-}1200\text{ cm}^{-1}$ region.

Biological Activity and Signaling Pathways

Currently, there is no direct evidence in the public domain linking **((1S,3R)-3-aminocyclopentyl)methanol** to specific biological activities or signaling pathways. Its utility appears to be primarily as a chiral building block for the synthesis of pharmacologically active compounds.

It is worth noting that a structurally related compound, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid ((1S,3R)-ACPD), is a known potent agonist of metabotropic glutamate receptors (mGluRs). This suggests that molecules incorporating the (1S,3R)-3-aminocyclopentyl scaffold may have the potential to interact with various biological targets, warranting further investigation.

Logical Relationship of Characterization

The following diagram illustrates the logical workflow for the characterization of **((1S,3R)-3-aminocyclopentyl)methanol**.

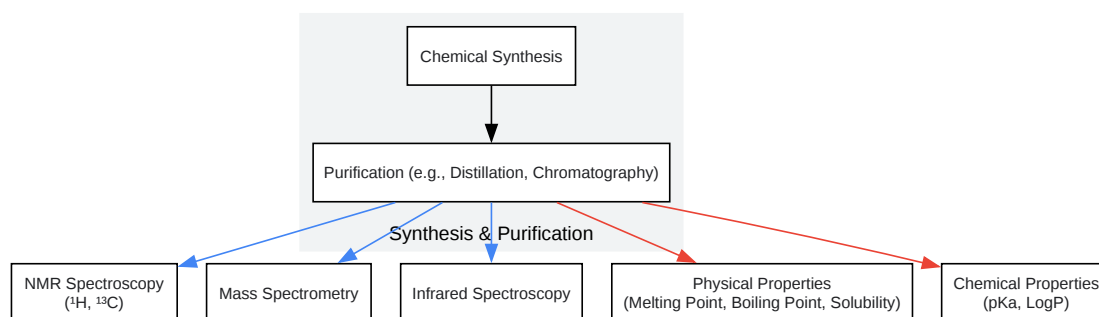


Figure 1. Characterization Workflow

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Figure 1. Characterization Workflow

Experimental Workflow for a Hypothetical Synthesis

The following diagram outlines a potential experimental workflow for the synthesis and confirmation of **((1S,3R)-3-aminocyclopentyl)methanol**.

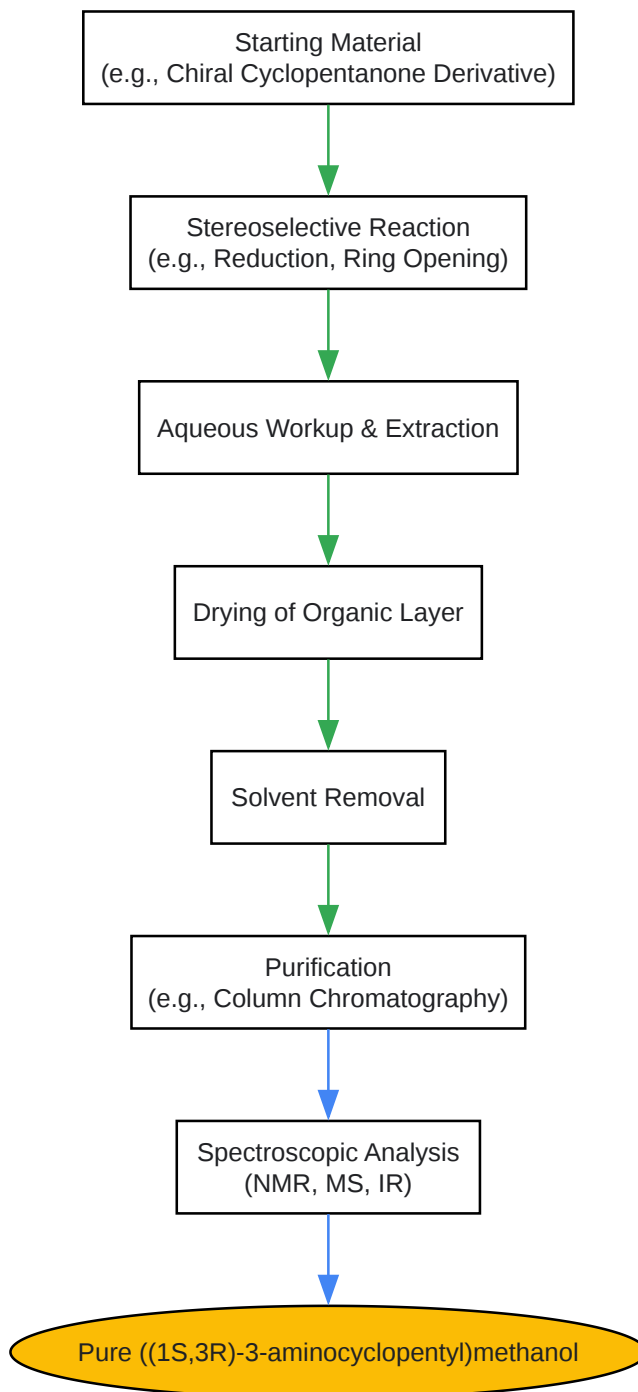


Figure 2. Hypothetical Synthesis Workflow

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Figure 2. Hypothetical Synthesis Workflow

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